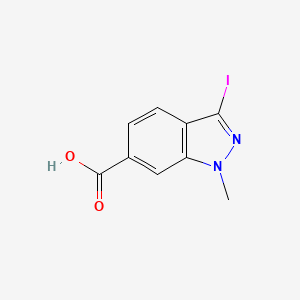

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

3-iodo-1-methylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXOSLJBZZVXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibitors

Indazole derivatives, including 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid, are recognized for their potential as kinase inhibitors. Kinases are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. Research indicates that modifications at the indazole core enhance selectivity and potency against specific kinases, making these compounds valuable in drug development .

2. Antimicrobial Activity

Studies have shown that indazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

3. Anti-inflammatory Effects

Research has indicated that certain indazole derivatives possess anti-inflammatory properties. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Material Science Applications

1. Organic Electronics

The unique electronic properties of indazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of halogen atoms like iodine can enhance the electronic interaction within the material, improving device performance .

2. Photovoltaic Materials

Research has explored the use of indazole-based materials in photovoltaic devices due to their favorable charge transport properties. The presence of iodine in this compound may enhance light absorption and energy conversion efficiency .

Case Study 1: Kinase Inhibition

A study conducted by Chevalier et al. (2018) focused on the synthesis and evaluation of various indazole derivatives as kinase inhibitors. The study found that specific substitutions on the indazole ring significantly affected the inhibitory activity against different kinases, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Testing

In a comparative analysis of antimicrobial activities, several indazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with iodo substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts, suggesting a potential pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Positional Isomerism: The placement of iodine and carboxylic acid groups significantly impacts biological activity.

- Functional Group Modifications : Methyl ester derivatives (e.g., CAS 1041205-25-7) serve as synthetic intermediates, with esterification improving solubility in organic solvents but reducing polarity compared to the carboxylic acid form .

- 302.07 g/mol for the target) .

Key Observations:

- Iodine Contribution: The iodine atom in the target compound increases molecular weight and introduces risks of heavy metal toxicity, contrasting with non-halogenated analogues like 1-methyl-1H-indazole-3-carboxylic acid .

- Stability : The target compound’s requirement for inert storage contrasts with simpler derivatives (e.g., methyl esters or unmethylated indazoles), suggesting higher reactivity or sensitivity to oxidation .

Biological Activity

3-Iodo-1-methyl-1H-indazole-6-carboxylic acid (CAS No. 1363381-70-7) is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H7IN2O2

- Molecular Weight : 292.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its potential inhibitory effects on specific enzymes and pathways involved in cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory activity against several kinases and enzymes, which are crucial for cellular signaling pathways.

- Antiproliferative Activity : Studies indicate that this compound may inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study on Antitumor Activity

A significant study investigated the effects of this compound on K562 leukemia cells. The compound was shown to induce apoptosis in a dose-dependent manner, with notable changes in apoptosis-related proteins such as Bcl-2 and Bax. The results indicated a promising therapeutic profile for this compound in treating certain types of leukemia .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of indazole derivatives has highlighted that modifications at specific positions on the indazole ring can significantly enhance biological activity. For instance, substituents at the 4 and 6 positions have been shown to influence the potency against various molecular targets .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-iodo-1-methyl-1H-indazole-6-carboxylic acid typically follows a multi-step approach:

- Step 1: Preparation of the indazole core bearing a carboxylic acid group at the 6-position.

- Step 2: Selective iodination at the 3-position of the indazole ring.

- Step 3: Methylation at the nitrogen atom in position 1 (N-1).

These steps can be performed sequentially or in some cases combined, depending on the reactivity and stability of intermediates.

Preparation of 1-Methylindazole-3-carboxylic Acid Core

A crucial intermediate is 1-methylindazole-3-carboxylic acid, which serves as the backbone for further iodination. According to US patent US20040248960A1, an improved process involves methylation of indazole-3-carboxylic acid using a methylating agent such as methyl iodide in a polar solvent with an alkaline earth metal oxide or alkoxide base (e.g., calcium oxide or calcium methoxide). This process avoids hazardous in situ alkoxide formation and improves yield and purity.

| Parameter | Details |

|---|---|

| Starting Material | Indazole-3-carboxylic acid |

| Methylating Agent | Methyl iodide |

| Base | Alkaline earth metal oxide/alkoxide (e.g., CaO) |

| Solvent | Polar solvent (anhydrous or non-anhydrous lower alkanols) |

| Reaction Conditions | Mild temperature, no in situ alkoxide formation |

| Yield | High (exact % not specified, but improved over previous methods) |

| Side Products | Minimal; avoids methyl ester side-products |

This method is industrially scalable and safer than previous approaches involving sodium methoxide.

Methylation of 3-Iodo-1H-indazole to 3-Iodo-1-methyl-1H-indazole

Following iodination, methylation at the N-1 position can be achieved by reaction with methyl iodide in the presence of a base like potassium hydroxide in acetone at 0 °C, as detailed in the same MDPI study. The procedure is:

- Cool a solution of 3-iodo-1H-indazole in acetone to 0 °C.

- Add KOH, stir for 15 minutes.

- Add methyl iodide, stir for 2 hours at 0 °C.

- Work-up includes solvent evaporation, extraction, drying, and chromatographic purification.

This yields N-methylated products in good purity and yield.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methylation | Indazole-3-carboxylic acid | Methyl iodide, alkaline earth metal oxide, polar solvent | 1-Methylindazole-3-carboxylic acid | High | Safer, avoids in situ alkoxide |

| 2 | Iodination | 1H-indazole | Iodine, KOH, DMF, room temp | 3-Iodo-1H-indazole | 77 | Mild, efficient |

| 3 | Methylation | 3-Iodo-1H-indazole | Methyl iodide, KOH, acetone, 0 °C | 3-Iodo-1-methyl-1H-indazole | Good | Low temperature, clean reaction |

| 4 | Carboxylation (Diazotization) | Ortho-aminobenzacetamides/acetates | Diazotization reagents, mild conditions | 1H-indazole-3-carboxylic acid derivatives | High | Broad scope, operationally simple |

Research Findings and Considerations

- The use of alkaline earth metal oxides for methylation reduces hazards associated with hydrogen evolution in alkoxide formation.

- Iodination using iodine and KOH in DMF is a practical and scalable method with good selectivity.

- Methylation at low temperatures prevents side reactions and ensures high purity.

- Diazotization offers a versatile route to indazole carboxylic acids, which can be functionalized further.

- Safety considerations are important; for example, thionyl chloride used in some halogenation steps is highly toxic and less preferred.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via iodination of a pre-functionalized indazole scaffold. For example, introducing iodine at the 3-position of 1-methyl-1H-indazole-6-carboxylic acid requires halogenation using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in solvents like dichloromethane or acetonitrile under inert conditions. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 substrate:iodinating agent) are critical to minimize byproducts .

- Characterization : Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : and NMR (DMSO-d6) confirm substitution patterns (e.g., iodine’s deshielding effect at C3, methyl group at N1) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) verifies molecular weight (CHINO; expected [M+H]: 302.9584) .

- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and 600–650 cm (C-I stretch) validate functional groups .

Q. What are the key stability considerations for storing this compound, and how do functional groups influence degradation?

- Stability Profile : The iodine substituent increases susceptibility to light-induced dehalogenation. Store at –20°C in amber vials under inert gas (Ar/N). The carboxylic acid group may promote hygroscopicity; use desiccants (silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry optimize iodination efficiency and regioselectivity in the synthesis of this compound?

- Computational Strategy :

- Reaction Path Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity for iodination. Solvent effects (PCM model) refine energy barriers .

- Machine Learning : Train models on indazole halogenation datasets to predict optimal conditions (e.g., solvent polarity, catalyst) for >90% yield .

Q. What experimental design principles address contradictions in reported synthetic yields for iodinated indazoles?

- Data Reconciliation :

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., temperature, reagent equivalents) causing yield discrepancies. For instance, higher NIS equivalents (>1.5) may improve iodination but increase side reactions .

- Cross-Validation : Compare results with analogous compounds (e.g., 6-iodo-1H-indole-3-carbaldehyde) to identify systematic biases in methodology .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are most effective?

- Reactivity Insights :

- Suzuki-Miyaura Coupling : The C3-iodo group participates in Pd-catalyzed couplings with aryl boronic acids. Use Pd(PPh) (5 mol%), KCO base, and DMF/HO (3:1) at 80°C for 12 hours. Monitor regiochemistry via LC-MS .

- Challenges : Steric hindrance from the N1-methyl group may reduce coupling efficiency; optimize with bulky ligands (XPhos) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition or anticancer studies?

- Biological Screening :

- Kinase Assays : Use TR-FRET-based assays (e.g., EGFR, JAK2) to measure IC. Pre-treat with esterase to hydrolyze the methyl ester derivative if testing the free carboxylic acid .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include controls for iodine-mediated oxidative stress .

Notes on Contradictions and Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.